molecular formula C34H54F3N9O9S B8081535 (2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B8081535
M. Wt: 821.9 g/mol
InChI Key: JDVTZXDTPSAPFV-CACDTQBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AT-1002 (Trifluoroacetic Acid Salt): is a synthetic hexamer peptide known for its role as a tight junction regulator and absorption enhancer. This compound belongs to a novel class of molecules that can reversibly increase paracellular transport across the epithelial barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions: AT-1002 (Trifluoroacetic Acid Salt) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of AT-1002 (Trifluoroacetic Acid Salt) follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

AT-1002 (Trifluoroacetic Acid Salt) exerts its effects by modulating tight junction proteins, such as zonula occludens-1 (ZO-1). The peptide causes the redistribution of ZO-1 away from cell junctions, leading to increased paracellular permeability. This process involves the activation of src and mitogen-activated protein kinase (MAPK) pathways, resulting in the phosphorylation of ZO-1 and rearrangement of actin filaments .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H53N9O7S.C2HF3O2/c1-5-19(4)26(41-29(45)24(17-49)40-27(43)21(33)15-20-10-7-6-8-11-20)30(46)37-16-25(42)38-22(12-9-13-36-32(34)35)28(44)39-23(31(47)48)14-18(2)3;3-2(4,5)1(6)7/h6-8,10-11,18-19,21-24,26,49H,5,9,12-17,33H2,1-4H3,(H,37,46)(H,38,42)(H,39,44)(H,40,43)(H,41,45)(H,47,48)(H4,34,35,36);(H,6,7)/t19-,21-,22-,23-,24-,26-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVTZXDTPSAPFV-CACDTQBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54F3N9O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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